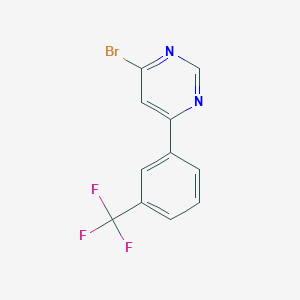

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-[3-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3N2/c12-10-5-9(16-6-17-10)7-2-1-3-8(4-7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNGTWFOGPSPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been widely studied for their potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that involves the formation of carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

It’s known that pyrimidine derivatives can interact with various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules to improve their pharmacokinetic properties .

Result of Action

It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Action Environment

It’s known that the trifluoromethyl group can enhance the stability and lipophilicity of drug molecules, which can influence their interaction with biological systems .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.

Cellular Effects

The effects of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By inhibiting key kinases in this pathway, 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine can alter the expression of genes involved in these processes, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups contribute to its high affinity for certain enzyme active sites, allowing it to act as a potent inhibitor. This inhibition can result in the downregulation of enzyme activity, leading to alterations in cellular signaling and metabolic pathways. Additionally, 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways.

Dosage Effects in Animal Models

The effects of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as the inhibition of tumor growth and reduction of inflammation. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, it can alter metabolite levels by modulating the activity of enzymes involved in amino acid and lipid metabolism.

Transport and Distribution

Within cells and tissues, 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a key determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a crucial role in directing 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine to these compartments, thereby influencing its biochemical and cellular effects.

Biological Activity

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and implications in therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is . Its structure features a pyrimidine ring substituted with a bromine atom and a trifluoromethyl group, which enhances its biological activity through increased lipophilicity and metabolic stability.

1. Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that it can inhibit CDK activity, thereby affecting cellular proliferation and survival pathways .

2. Cellular Effects

4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine influences multiple cellular processes:

- Cell Signaling : It modulates pathways such as cyclic AMP (cAMP), crucial for various cellular responses.

- Gene Expression : The compound alters gene expression profiles associated with cell growth and apoptosis.

The mechanism of action involves binding to specific sites on target enzymes, leading to inhibition or activation of biological processes. For instance, it has been noted to inhibit inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

Biological Activity Overview

The following table summarizes key biological activities associated with 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine:

| Activity | Effect | Reference |

|---|---|---|

| CDK Inhibition | Cell cycle arrest | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Induces apoptosis in cancer cells |

Antimicrobial Activity

Research has demonstrated that 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine exhibits significant antimicrobial properties. In vitro studies reported minimal inhibitory concentrations (MICs) as low as 1 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In cancer research, this compound has shown promising results in inhibiting the proliferation of breast cancer cell lines (e.g., MDA-MB-231). It demonstrated an IC50 value of approximately 2.95 µM, indicating potent anticancer activity compared to existing treatments like Abemaciclib .

Inflammation Modulation

A study highlighted its role in reducing pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent. The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.

Safety and Toxicology

Initial toxicity studies indicate that while 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine exhibits therapeutic potential, high doses may lead to adverse effects such as organ toxicity. Ongoing research aims to establish safe dosage ranges for clinical applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is , with a molecular weight of 303.08 g/mol. The presence of bromine and trifluoromethyl groups enhances its biological activity and interaction with various enzymes and proteins.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain kinases, which are critical in cellular signaling pathways. By binding to the active sites of these enzymes, it prevents substrate access and subsequent phosphorylation events. For instance, it has shown effects on the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth, differentiation, and apoptosis.

Antiviral and Anticancer Activities

Pyrimidine derivatives, including this compound, have been widely studied for their antiviral and anticancer properties. The trifluoromethyl group often improves pharmacokinetic properties, enhancing the efficacy of drug candidates in clinical settings. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines .

Case Studies

Several studies have documented the effects of this compound on different biological systems:

- Inhibition of Kinases : Studies have shown that this compound effectively inhibits specific kinases involved in cancer progression, leading to reduced proliferation of cancer cells in vitro.

- Antimicrobial Activity : Research has demonstrated that derivatives with similar structures possess antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis and Derivatives

The synthesis of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine typically involves methods like Suzuki-Miyaura cross-coupling reactions, which are essential for creating complex organic molecules with high specificity. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

Potential Therapeutic Uses

Given its biochemical properties, this compound may serve as a lead structure for developing new drugs targeting specific diseases:

- Cancer Therapy : Its ability to inhibit key signaling pathways makes it a candidate for further development in cancer therapeutics.

- Antiviral Drugs : The antiviral potential observed in related compounds suggests that this pyrimidine derivative could be explored for treating viral infections.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of pyrimidine derivatives are highly sensitive to substituent positions. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity at position 6, favoring nucleophilic substitution reactions. Analogs with CF₃ at position 4 (e.g., DT623, DT625) exhibit stronger electron withdrawal across the pyrimidine ring .

- Halogen Influence: Bromine at position 4 (target compound) provides a balance between reactivity and stability.

Physicochemical Properties

Analysis :

- The target compound’s moderate LogP (3.8) suggests better membrane penetration than highly lipophilic analogs like DT625 (LogP = 4.2).

- Dichlorophenyl-containing derivatives (e.g., ) have lower solubility due to increased hydrophobicity.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine generally follows these key steps:

- Construction or availability of a halogenated pyrimidine intermediate (e.g., 4-bromo-6-chloropyrimidine).

- Introduction of the 3-(trifluoromethyl)phenyl substituent via cross-coupling reactions such as Suzuki or Stille coupling.

- Optimization of reaction conditions to maximize yield and purity.

Preparation of Halogenated Pyrimidine Intermediate

While there is no direct report of 4-bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine synthesis in a single-step, closely related halogenated pyrimidines such as 5-(4-bromophenyl)-4,6-dichloropyrimidine have been prepared via multi-step processes involving:

- Esterification of p-bromophenylacetic acid with methanol in the presence of a solid acid catalyst.

- Subsequent reaction with sodium methoxide and dimethyl carbonate to form intermediates.

- Cyclization and chlorination using phosphorus oxychloride in toluene with N,N-dimethylaniline or N,N-dimethylaminopyridine as catalysts.

- Extraction and purification steps to isolate the halogenated pyrimidine intermediate with yields around 73% overall.

This approach can be adapted to prepare brominated pyrimidine cores suitable for further functionalization.

Introduction of the 3-(Trifluoromethyl)phenyl Group

The attachment of the 3-(trifluoromethyl)phenyl moiety to the pyrimidine ring is commonly achieved via palladium-catalyzed cross-coupling reactions:

- Suzuki Coupling: Using 4-bromo-6-chloropyrimidine or similar halogenated pyrimidine as the electrophilic partner and 3-(trifluoromethyl)phenylboronic acid as the nucleophilic coupling partner.

- Reaction conditions typically involve palladium catalysts (e.g., Pd(PPh3)4), a base such as potassium carbonate, and solvents like toluene or dioxane under reflux or elevated temperatures.

- This method allows selective substitution at the 6-position of the pyrimidine ring, yielding the desired 4-bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine while retaining the bromine at position 4 for further functionalization.

Summary Table of Key Preparation Steps

Research Findings and Optimization

- The multi-step preparation of halogenated pyrimidine intermediates is well-established with relatively high yields and scalability.

- Cross-coupling reactions provide a robust method for introducing the trifluoromethyl-substituted phenyl group with good regioselectivity and functional group tolerance.

- Reaction parameters such as temperature, catalyst loading, and solvent choice significantly impact yield and purity.

- Vapor-phase halogenation methods offer alternative routes for trifluoromethyl-substituted pyridine derivatives but require specialized equipment and conditions, which may limit their applicability to pyrimidine analogs.

- Purification typically involves extraction, recrystallization, and chromatographic techniques to achieve high purity suitable for further applications.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine?

The synthesis typically involves halogenation or cross-coupling reactions. For example:

- Halogenation : Bromination of a preformed pyrimidine core using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions.

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling between a brominated pyrimidine intermediate and a 3-(trifluoromethyl)phenylboronic acid derivative .

- Intermediate Functionalization : Brominated 4-(trifluoromethyl)pyrimidine derivatives can serve as precursors, as described in studies on analogous compounds .

Methodological Tip : Optimize reaction stoichiometry and temperature to minimize byproducts. Use TLC or HPLC to monitor reaction progress.

Q. How should researchers handle purification and characterization of this compound?

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is effective. Recrystallization from ethanol or DCM/hexane mixtures improves purity .

- Characterization :

Safety Note : Store waste separately and dispose via certified hazardous waste services to avoid environmental contamination .

Q. What safety protocols are critical during experimental handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile reagents (e.g., brominating agents).

- Emergency Response : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding affinity of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Use functionals like B3LYP with a 6-31G(d,p) basis set .

- Molecular Docking : AutoDock Vina assesses binding modes to biological targets. Prepare ligand and receptor files in PDBQT format, and run simulations with exhaustiveness ≥8 for accuracy .

Data Interpretation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol suggests strong affinity) and validate with experimental assays.

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., from DCM/hexane). Use SHELX software for structure refinement .

- Key Parameters : Monitor (≤5% ideal) and data-to-parameter ratio (>10:1) for reliability.

Case Study : A derivative, 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)pyrimidine, was resolved using SC-XRD with .

Q. How can structure-activity relationships (SAR) guide the design of derivatives?

- Modification Strategies :

- Biological Testing : Use enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with activity.

Example : Brominated pyrimidines show enhanced binding to kinases compared to non-halogenated analogs .

Q. How to resolve contradictions in spectroscopic or computational data?

- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC).

- DFT-NMR Comparison : Simulate NMR shifts using Gaussian and compare with experimental data .

- Crystallographic Confirmation : SC-XRD provides definitive proof of regiochemistry if spectral data is ambiguous .

Case Study : Discrepancies in NMR signals for trifluoromethyl groups were resolved via SC-XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.